3-Aminodihydrofuran-2(3H)-one hydrobromide

Catalog No.
S662209
CAS No.
6305-38-0
M.F
C4H8BrNO2
M. Wt
182.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminodihydrofuran-2(3H)-one hydrobromide

CAS Number

6305-38-0

Product Name

3-Aminodihydrofuran-2(3H)-one hydrobromide

IUPAC Name

3-aminooxolan-2-one;hydrobromide

Molecular Formula

C4H8BrNO2

Molecular Weight

182.02 g/mol

InChI

InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H

InChI Key

MKLNTBLOABOJFZ-UHFFFAOYSA-N

SMILES

C1COC(=O)C1N.Br

Synonyms

2-Amino-g-butyrolactone hydrobromide

Canonical SMILES

C1COC(=O)C1[NH3+].[Br-]
3-Aminodihydrofuran-2(3H)-one hydrobromide is an organic compound that has attracted considerable attention in recent years for its diverse biological applications. This chemical compound is a derivative of dihydrofuran, and it possesses an amino group at the third position making it aminodihydrofuran. This paper will provide an in-depth analysis of 3-Aminodihydrofuran-2(3H)-one hydrobromide, focusing on various aspects such as definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-Aminodihydrofuran-2(3H)-one hydrobromide, also known as 3-ADF, is a molecule that is used in the synthesis of various pharmaceutical agents and bioactive compounds. The compound has a dihydrofuran ring with an amine group and a ketone with a hydrobromide ion. The structure of the molecule makes it useful in the synthesis of various drugs, as the amine group can be easily converted into other functional groups such as carboxylic acids and alcohols.
The molecular weight of 3-Aminodihydrofuran-2(3H)-one hydrobromide is 209.06 g/mol, while its molecular formula is C5H8BrNO2. The melting point of the compound is between 229-231°C, and the compound is soluble in water, ethanol, and dimethyl sulfoxide. 3-ADF is a crystalline solid with a light tan color. In terms of chemical properties, the compound is a weak base, and its pKa is 4.51. It is also a dienophile, meaning it can undergo reactions with dienes.
3-Aminodihydrofuran-2(3H)-one hydrobromide can be synthesized through various methods, one of which is the reaction of dihydrofuran with hydroxylamine hydrochloride in the presence of sodium carbonate. This method produces a mixture of dihydrofuran oxime and its isomer, 3-amino-2-oxofuran. The mixture is then treated with hydrobromic acid to produce 3-ADF hydrobromide.
The synthesized compound can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry. The NMR can provide information on the number and type of atoms in the molecule, while FTIR can determine the functional groups present in the compound.
Several analytical methods can be used to determine the purity and identity of 3-Aminodihydrofuran-2(3H)-one hydrobromide. Some of the methods include high-performance liquid chromatography (HPLC), gas chromatography, and thin-layer chromatography (TLC). These methods can be used to identify impurities and contaminants in the compound.
3-Aminodihydrofuran-2(3H)-one hydrobromide has been shown to possess several biological activities, including antibacterial, anticancer, and antifungal activities. The compound has also been shown to inhibit the growth of various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. The compound has also been investigated for its potential use in the treatment of Parkinson's disease.
Studies have shown that 3-Aminodihydrofuran-2(3H)-one hydrobromide does not possess significant toxicity, although it can cause irritation if it comes into contact with the skin or eyes. The compound has been shown to be non-mutagenic and non-carcinogenic.
3-Aminodihydrofuran-2(3H)-one hydrobromide has found various applications in scientific experiments, including the synthesis of bioactive compounds, such as 3-amino-4-hydroxybenzoic acid and 5-amino-2,4-dihydroxypyrimidine. The compound has also been used as a starting material in the synthesis of other drugs such as the antiparkinson agent, (S)-3-(3-hydroxyphenyl)-N-propylpiperidine.
Research on 3-Aminodihydrofuran-2(3H)-one hydrobromide is ongoing, with studies focusing on its synthesis and characterization, as well as its biological activities. Most of the research is geared towards exploring the potential of the compound in the development of new drugs.
3-Aminodihydrofuran-2(3H)-one hydrobromide has the potential to impact various fields of research and industry, including pharmacology, medicinal chemistry, and biochemistry. The compound can be used in the synthesis of various bioactive drugs and compounds, and it could potentially be used in the treatment of various diseases.
Limitations
One of the limitations of 3-Aminodihydrofuran-2(3H)-one hydrobromide is its limited solubility in some solvents, which can limit its applications in certain fields. Additionally, the compound's biological activity is relatively weak, which could limit its potential as a therapeutic agent.
Despite the limitations of 3-Aminodihydrofuran-2(3H)-one hydrobromide, there is still room for further research and development of this compound. Some of the future directions that can be explored include:
1. Developing new synthetic routes that can produce the compound in better yields and purity.
2. Investigating the compound's potential use in the synthesis of other bioactive compounds.
3. Screening the compound against a wider panel of microorganisms and parasites to determine its full potential in the development of new drugs.
4. Exploring the potential of the compound in the treatment of other diseases beyond Parkinson's.
5. Investigating the physicochemical properties of the compound for possible applications in materials science.
6. Developing new formulation strategies that can enhance the compound's solubility and bioavailability.
7. Exploring the use of the compound in combination therapy with other drugs to enhance its biological activity.
8. Investigating the compound's possible applications in agricultural chemistry, such as its potential use as a plant growth regulator or fungicide.
3-Aminodihydrofuran-2(3H)-one hydrobromide is a versatile compound that has various applications in scientific research. Its unique molecular structure makes it a useful starting material for the synthesis of bioactive compounds and drugs. Although there are limitations to its current applications, there is still potential for further research and development of this compound in various fields of research and industry. By exploring the possible future directions, researchers can unlock the full potential of 3-Aminodihydrofuran-2(3H)-one hydrobromide and its derivatives in the development of new drugs, materials, and agricultural chemicals.

Related CAS

1192-20-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6305-38-0

Dates

Modify: 2023-08-15

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